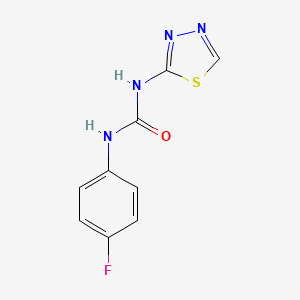![molecular formula C19H25N7O B12246221 6-(4-{[(5-ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-7-methyl-7H-purine](/img/structure/B12246221.png)
6-(4-{[(5-ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-7-methyl-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-{[(5-ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-7-methyl-7H-purine is a complex organic compound that features a purine core substituted with a piperidine ring and a pyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{[(5-ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-7-methyl-7H-purine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyridazine moiety: This can be achieved through the reaction of appropriate nitriles with hydrazine derivatives under controlled conditions.
Attachment of the piperidine ring: This involves the reaction of the pyridazine intermediate with piperidine derivatives, often using coupling agents to facilitate the reaction.
Formation of the purine core: The final step involves the cyclization of the intermediate compounds to form the purine core, often under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyridazine moieties.
Reduction: Reduction reactions can also occur, especially at the pyridazine ring.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the purine core and the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary, but often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a lead compound in the development of new drugs, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used to study the biological pathways and mechanisms involving purine derivatives.
Industrial Applications: The compound may have applications in the synthesis of other complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 6-(4-{[(5-ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-7-methyl-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the specific modifications made to the molecule. The pathways involved often include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(6-methylpyridazin-3-yl)oxy]aniline
- N-methyl-4-((6-methylpyridazin-3-yl)oxy)aniline
- ethyl 4-(6-methylpyridazin-3-yl)oxybenzoate
Uniqueness
6-(4-{[(5-ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-7-methyl-7H-purine is unique due to its specific combination of a purine core with a piperidine ring and a pyridazine moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H25N7O |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
6-[4-[(5-ethyl-6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-7-methylpurine |
InChI |
InChI=1S/C19H25N7O/c1-4-15-9-16(24-23-13(15)2)27-10-14-5-7-26(8-6-14)19-17-18(20-11-21-19)22-12-25(17)3/h9,11-12,14H,4-8,10H2,1-3H3 |
InChI Key |
SPQHGDXISGQEIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN=C1C)OCC2CCN(CC2)C3=NC=NC4=C3N(C=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B12246141.png)
![2-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B12246148.png)
![2-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-4-methoxypyrimidine](/img/structure/B12246149.png)
![3-Methyl-5-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,2-oxazole](/img/structure/B12246168.png)
![2-[4-(5-chloro-3-fluoropyridin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide](/img/structure/B12246171.png)
![4-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B12246174.png)
![4-Ethyl-2-(methylsulfanyl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12246181.png)
![4-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B12246186.png)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}oxolane-3-carboxamide](/img/structure/B12246189.png)

![6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B12246205.png)
![4-ethyl-5-fluoro-6-(5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B12246208.png)
![4-[(7H-purin-6-ylsulfanyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B12246227.png)
![1-{Thieno[3,2-d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12246235.png)
